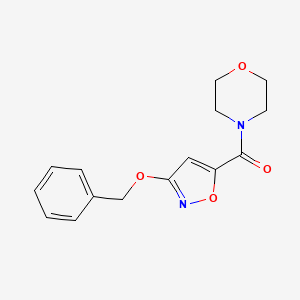

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone

Description

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone is a synthetic organic compound featuring a morpholine ring linked via a ketone group to a 3-benzyloxy-substituted isoxazole scaffold. The benzyloxy group introduces steric bulk and lipophilicity, while the morpholine moiety enhances solubility in polar solvents due to its oxygen-rich structure.

Properties

IUPAC Name |

morpholin-4-yl-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-15(17-6-8-19-9-7-17)13-10-14(16-21-13)20-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXZOJXDSJJXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The benzyloxy and morpholino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions like inflammation, cancer, and neurological disorders.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzyloxy and morpholino groups may enhance binding affinity and specificity, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

| Compound Name | Core Structure | Substituents | Key Functional Differences |

|---|---|---|---|

| (3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone (Target) | Isoxazole + Morpholine | 3-Benzyloxy | High lipophilicity due to benzyloxy; moderate polarity from morpholine. |

| Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) | Cyclopropane + Morpholine | 2-Phenoxy, 1-phenylcyclopropane | Cyclopropane introduces ring strain; phenoxy group reduces steric hindrance compared to benzyl. |

| 3-(2-Chlorophenyl)-5-methylisoxazol-4-ylmethanone | Isoxazole + Morpholine | 3-(2-Chlorophenyl), 5-methyl, 2,6-dimethyl | Chlorine enhances electrophilicity; methyl groups on morpholine reduce conformational flexibility. |

| {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone | Triazole + Quinoline + Morpholine | Trifluoromethylquinoline | Fluorinated quinoline enhances metabolic stability; triazole improves π-π stacking interactions. |

Physicochemical Properties

- Solubility: The benzyloxy group in the target compound likely reduces aqueous solubility compared to analogs with smaller substituents (e.g., phenoxy in 15da ). However, the morpholine moiety partially counteracts this by increasing polarity. Chlorophenyl and trifluoromethyl groups in analogs further lower solubility but enhance membrane permeability.

- Molecular Weight: The target compound (~317 g/mol) is lighter than the trifluoromethylquinoline derivative (~439 g/mol ) but heavier than 15da (~323 g/mol ).

Research Findings and Challenges

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity but reduce solubility, whereas benzyloxy groups balance lipophilicity and synthetic feasibility .

- Synthetic Limitations : Bulky substituents like benzyloxy necessitate optimized coupling conditions to avoid byproducts. For example, 15da required preparative chromatography for purification .

Biological Activity

(3-(Benzyloxy)isoxazol-5-yl)(morpholino)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological properties, and a morpholino group that enhances its pharmacological profile. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in inflammatory and proliferative pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are vital in neuropharmacology.

- Antioxidant Activity : The benzyloxy group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The IC50 values ranged from 10 to 20 µM, demonstrating significant potency against these cells.

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2024) reported that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting strong anti-inflammatory properties. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Case Study 3: Antimicrobial Activity

In a recent investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the isoxazole ring and the morpholino group can significantly influence the biological activity of the compound. For instance:

- Substituents on the isoxazole ring enhance antioxidant properties.

- Variations in the morpholino group affect receptor binding affinity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.